Cas no 1703838-03-2 ((1S)-1-2-chloro-6-(trifluoromethyl)phenylethan-1-amine)

(1S)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-amine is a chiral amine compound featuring a trifluoromethyl and chloro-substituted aromatic ring. Its stereospecific (S)-configuration makes it valuable as a building block in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. The electron-withdrawing trifluoromethyl and chloro groups enhance its reactivity in nucleophilic substitutions and metal-catalyzed coupling reactions. This compound is commonly employed in the synthesis of biologically active molecules due to its ability to impart metabolic stability and lipophilicity. High enantiomeric purity ensures consistent performance in chiral resolutions and catalyst systems. Suitable for use under controlled conditions, it requires handling in inert atmospheres to preserve stability.
(1S)-1-2-chloro-6-(trifluoromethyl)phenylethan-1-amine structure
1703838-03-2 structure
Product name:(1S)-1-2-chloro-6-(trifluoromethyl)phenylethan-1-amine
CAS No:1703838-03-2
MF:C9H9ClF3N
MW:223.622671842575
CID:5576136
PubChem ID:96956159

(1S)-1-2-chloro-6-(trifluoromethyl)phenylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine
    • 1703838-03-2
    • EN300-1929883
    • (1S)-1-[2-CHLORO-6-(TRIFLUOROMETHYL)PHENYL]ETHANAMINE
    • Benzenemethanamine, 2-chloro-α-methyl-6-(trifluoromethyl)-, (αS)-
    • (1S)-1-2-chloro-6-(trifluoromethyl)phenylethan-1-amine
    • Inchi: 1S/C9H9ClF3N/c1-5(14)8-6(9(11,12)13)3-2-4-7(8)10/h2-5H,14H2,1H3/t5-/m0/s1
    • InChI Key: YSHBRTKBMMJIMW-YFKPBYRVSA-N
    • SMILES: ClC1=CC=CC(C(F)(F)F)=C1[C@H](C)N

Computed Properties

  • Exact Mass: 223.0375615g/mol
  • Monoisotopic Mass: 223.0375615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.299±0.06 g/cm3(Predicted)
  • Boiling Point: 216.5±35.0 °C(Predicted)
  • pka: 7.71±0.10(Predicted)

(1S)-1-2-chloro-6-(trifluoromethyl)phenylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1929883-2.5g
(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine
1703838-03-2
2.5g
$2351.0 2023-09-17
Enamine
EN300-1929883-0.05g
(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine
1703838-03-2
0.05g
$1008.0 2023-09-17
Enamine
EN300-1929883-0.25g
(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine
1703838-03-2
0.25g
$1104.0 2023-09-17
Enamine
EN300-1929883-10.0g
(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine
1703838-03-2
10g
$6144.0 2023-06-02
Enamine
EN300-1929883-10g
(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine
1703838-03-2
10g
$5159.0 2023-09-17
Enamine
EN300-1929883-1g
(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine
1703838-03-2
1g
$1200.0 2023-09-17
Enamine
EN300-1929883-0.1g
(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine
1703838-03-2
0.1g
$1056.0 2023-09-17
Enamine
EN300-1929883-1.0g
(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine
1703838-03-2
1g
$1429.0 2023-06-02
Enamine
EN300-1929883-0.5g
(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine
1703838-03-2
0.5g
$1152.0 2023-09-17
Enamine
EN300-1929883-5.0g
(1S)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine
1703838-03-2
5g
$4143.0 2023-06-02

Additional information on (1S)-1-2-chloro-6-(trifluoromethyl)phenylethan-1-amine

Introduction to (1S)-1-2-chloro-6-(trifluoromethyl)phenylethan-1-amine (CAS No. 1703838-03-2)

(1S)-1-2-chloro-6-(trifluoromethyl)phenylethan-1-amine (CAS No. 1703838-03-2) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloro-substituted phenyl ring and a trifluoromethyl group, which contribute to its potential biological activities and applications.

The chiral center in the molecule, specifically the (1S) configuration, plays a crucial role in its pharmacological properties. Chirality is a fundamental concept in organic chemistry and pharmaceutical science, as enantiomers can exhibit different biological activities, metabolic profiles, and toxicological properties. The (1S) configuration of this compound has been shown to have distinct advantages over its (1R) counterpart in terms of potency and selectivity.

Recent studies have explored the potential of (1S)-1-2-chloro-6-(trifluoromethyl)phenylethan-1-amine in various therapeutic areas. One notable application is in the development of novel antidepressants. Research has indicated that this compound can modulate serotonin and norepinephrine reuptake, which are key mechanisms involved in the treatment of mood disorders. Additionally, its ability to cross the blood-brain barrier efficiently makes it a promising candidate for central nervous system (CNS) disorders.

In the realm of cancer research, (1S)-1-2-chloro-6-(trifluoromethyl)phenylethan-1-amine has shown potential as an anticancer agent. Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are critical for preventing tumor progression.

The synthesis of (1S)-1-2-chloro-6-(trifluoromethyl)phenylethan-1-amine has been optimized using advanced synthetic methods to ensure high enantiomeric purity and yield. Techniques such as asymmetric synthesis and chiral resolution have been employed to produce this compound on a large scale for both research and commercial purposes. These methods not only enhance the efficiency of the synthesis but also ensure that the final product meets stringent quality standards required for pharmaceutical applications.

Pharmacokinetic studies have provided valuable insights into the behavior of (1S)-1-2-chloro-6-(trifluoromethyl)phenylethan-1-amine in vivo. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its oral bioavailability is relatively high, making it suitable for oral administration in clinical settings. Furthermore, its low toxicity profile and minimal side effects make it an attractive candidate for drug development.

Clinical trials are currently underway to evaluate the safety and efficacy of (1S)-1-2-chloro-6-(trifluoromethyl)phenylethan-1-amine in human subjects. Early results from phase I trials have been promising, with no serious adverse events reported at therapeutic doses. These findings have paved the way for further clinical evaluation in larger patient populations.

In conclusion, (1S)-1-2-chloro-6-(trifluoromethyl)phenylethan-1-amine (CAS No. 1703838-03-2) is a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its favorable pharmacological properties, make it an exciting candidate for further development and clinical use.

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